molecular formula C17H13F3N4O B11188749 3-{[3-(trifluoromethyl)phenyl]amino}-8,9-dihydro-7H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-ol

3-{[3-(trifluoromethyl)phenyl]amino}-8,9-dihydro-7H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-ol

Cat. No.: B11188749
M. Wt: 346.31 g/mol
InChI Key: UKZCRCFABFUQDW-UHFFFAOYSA-N
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Description

3-[3-(trifluoromethyl)anilino]-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a cyclopenta-fused pyrido[2,3-d]pyrimidine core makes this compound particularly interesting for research and development in various scientific fields.

Preparation Methods

The synthesis of 3-[3-(trifluoromethyl)anilino]-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-[3-(trifluoromethyl)anilino]-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[3-(trifluoromethyl)anilino]-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby modulating various signaling pathways involved in cell proliferation, inflammation, and other biological processes .

Comparison with Similar Compounds

3-[3-(trifluoromethyl)anilino]-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one can be compared with other similar compounds, such as:

The uniqueness of 3-[3-(trifluoromethyl)anilino]-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C17H13F3N4O

Molecular Weight

346.31 g/mol

IUPAC Name

11-[3-(trifluoromethyl)anilino]-8,10,12-triazatricyclo[7.4.0.02,6]trideca-1,6,8,10-tetraen-13-one

InChI

InChI=1S/C17H13F3N4O/c18-17(19,20)10-4-2-5-11(7-10)22-16-23-14-13(15(25)24-16)12-6-1-3-9(12)8-21-14/h2,4-5,7-8H,1,3,6H2,(H2,21,22,23,24,25)

InChI Key

UKZCRCFABFUQDW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=C3C(=C2C1)C(=O)NC(=N3)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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